4-Bromo-3-methyl-N,N-diphenylaniline
Description
Significance of Arylamine Scaffolds in Organic Electronics
Arylamine scaffolds, the core structure of N-phenylaniline derivatives, are integral to the functionality of numerous organic electronic devices. Their electron-rich nature and stable cationic radical species make them excellent hole-transporting materials (HTMs). researchgate.netresearchgate.net This property is paramount in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where efficient movement of positive charge carriers (holes) is essential for high performance. nih.govrsc.org The ability to readily modify the peripheral aryl groups allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match other materials within a device for optimal charge injection and transport. mdpi.comnih.gov
The triphenylamine (B166846) (TPA) structure, a key feature of 4-Bromo-3-methyl-N,N-diphenylaniline, is particularly noteworthy for its propeller-like, non-planar geometry. This structure helps to prevent strong intermolecular π-π stacking in the solid state, which can inhibit charge mobility and lead to the formation of crystalline domains that are detrimental to the performance of thin-film devices. acs.org This amorphous nature contributes to the formation of stable and uniform thin films, a crucial aspect for large-area device fabrication.
Overview of this compound as a Versatile Building Block
This compound (CAS No. 717880-57-4) is a specialized derivative within the N-phenylaniline family that offers significant advantages as a synthetic intermediate. Its molecular structure incorporates several key features that make it a highly adaptable building block for more complex organic materials. The presence of the bromine atom at the 4-position of the aniline (B41778) ring provides a reactive site for a variety of cross-coupling reactions, most notably the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of other functional groups or the extension of the conjugated system.
The methyl group at the 3-position, adjacent to the bromine, offers steric hindrance that can influence the torsional angles between the phenyl rings. This can be strategically employed to control the molecular packing in the solid state and fine-tune the optoelectronic properties of the final material. The N,N-diphenylamino group serves as the core hole-transporting moiety, providing the essential electronic properties. The strategic placement of the bromo and methyl groups allows for directed chemical modifications without compromising the inherent charge-carrying capabilities of the diphenylamine (B1679370) core.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 717880-57-4 |
| Molecular Formula | C₁₉H₁₆BrN |
| Molecular Weight | 338.24 g/mol |
Note: Detailed experimental physicochemical data for this compound is not widely available in public literature. The data presented is based on its chemical structure and information from chemical suppliers.
To provide context, the properties of a closely related precursor, 4-Bromo-3-methylaniline (B1294692), are presented in the table below.
| Property | Value |
| CAS Number | 6933-10-4 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Melting Point | 80-82 °C |
| Boiling Point | 240 °C |
| Appearance | Off-white to beige to light brown powder |
Data for 4-Bromo-3-methylaniline is more readily available and can offer insights into the expected characteristics of its derivatives. guidechem.comchemicalbook.com
Research Trajectory and Academic Focus on the Compound
While specific academic research focusing solely on this compound is limited, the broader academic interest in substituted triphenylamine derivatives provides a clear indication of its potential research trajectory. The primary focus of research in this area is the development of novel hole-transport materials for high-efficiency and high-stability OLEDs and perovskite solar cells.
The academic community has extensively explored how the introduction of different substituents onto the triphenylamine core affects the material's properties. For instance, the introduction of bromine atoms has been shown to improve hole mobility in some cases. rsc.org The strategic placement of methyl groups can enhance the solubility and morphological stability of the resulting materials. Therefore, it can be inferred that this compound is a compound of significant academic interest as a precursor for creating new materials with potentially superior performance.
Future research is likely to involve the use of this compound in the synthesis of a variety of new organic semiconductors. These studies will likely focus on:
Synthesis of Novel Hole-Transport Materials: Utilizing the bromo functionality for cross-coupling reactions to create larger, more complex molecules with tailored electronic properties.
Investigation of Structure-Property Relationships: Systematically studying how the methyl and bromo substituents on the N,N-diphenylaniline core influence the final material's thermal stability, charge mobility, and device performance.
Development of Dopant-Free Hole Transport Layers: The inherent properties of triphenylamine derivatives suggest that materials derived from this compound could function efficiently without the need for dopants, which are often a source of instability in organic electronic devices. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16BrN |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
4-bromo-3-methyl-N,N-diphenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-14-18(12-13-19(15)20)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
YGNIQQVBMOUSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Bromo 3 Methyl N,n Diphenylaniline
Direct Synthetic Routes
Direct synthetic routes to 4-Bromo-3-methyl-N,N-diphenylaniline involve the concurrent or sequential formation of the core N,N-diphenylaniline structure and the introduction of the bromo and methyl substituents. These routes are often characterized by their efficiency in building the target molecule from readily available starting materials.
Amine Arylation Reactions for N,N-Diphenylaniline Formation
The formation of the C−N bonds to create the triphenylamine (B166846) core is a cornerstone of synthesizing N,N-diphenylaniline derivatives. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.org In a hypothetical direct synthesis of this compound, one could envision the coupling of 4-bromo-3-methylaniline (B1294692) with two equivalents of an aryl halide, such as bromobenzene (B47551) or iodobenzene. The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. libretexts.orgrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org
Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction involves the copper-catalyzed coupling of an amine with an aryl halide. wikipedia.orgwjpmr.com Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed using soluble copper catalysts with supporting ligands, such as diamines or N,N-dimethylglycine, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov This method could be applied to the double arylation of 4-bromo-3-methylaniline to afford the target compound.
| Reaction | Catalyst System | Typical Conditions | Key Features |
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, JohnPhos) | Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene (B28343), Dioxane), 80-110 °C | High functional group tolerance; wide substrate scope; multiple generations of catalysts developed. wikipedia.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI, CuO) + Ligand (e.g., L-proline, N,N-dimethylglycine) | High-boiling polar solvents (e.g., DMF, NMP), elevated temperatures (can be >200°C for traditional methods). wikipedia.org | A classic method, with modern improvements allowing for milder conditions and broader applicability. organic-chemistry.orgnih.gov |
Regioselective Halogenation Strategies
An alternative direct route involves the regioselective bromination of a pre-formed 3-methyl-N,N-diphenylaniline scaffold. The success of this strategy hinges on the directing effects of the substituents on the aniline (B41778) ring. The N,N-diphenylamino group is a powerful activating group and an ortho, para-director. The methyl group is a weaker activating group, also directing to ortho and para positions.
In the case of 3-methyl-N,N-diphenylaniline, the position para to the strongly activating amino group is C4, and the positions ortho are C2 and C6. The C4 position is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution. Therefore, direct bromination using an electrophilic bromine source like N-Bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst would be expected to yield the desired 4-bromo product with high selectivity. nih.govlibretexts.org The reaction proceeds via the formation of a stabilized carbocation intermediate (an arenium ion) before a proton is removed to restore aromaticity. libretexts.org Various reagents have been developed for regioselective electrophilic aromatic brominations. nih.gov
Precursor Compounds and Their Functionalization
Synthesizing this compound often involves a multi-step process starting from simpler, functionalized precursors. This approach allows for precise control over the placement of each substituent.
Synthesis from Bromo-Substituted Anilines
A common and logical synthetic pathway begins with an aniline derivative that already contains the desired bromo and methyl substitution pattern.
4-Bromo-3-methylaniline is a key precursor that can be synthesized from compounds like m-toluidine (B57737) or 2-bromo-5-nitrotoluene. chemicalbook.comchemicalbook.com It is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comsigmaaldrich.com Starting with 4-bromo-3-methylaniline, the two phenyl groups can be installed on the nitrogen atom via N-arylation reactions as described in section 2.1.1. A double Buchwald-Hartwig amination or Ullmann condensation with a phenylating agent like bromobenzene would complete the synthesis. This approach isolates the challenges of regioselective bromination to the synthesis of the precursor, which is often well-established.
| Precursor | Reagent | Method | Product |
| m-Toluidine | o-xylylene bis(triethylammonium tribromide) | Electrophilic Bromination | 4-Bromo-3-methylaniline chemicalbook.com |
| 2-Bromo-5-nitrotoluene | Raney nickel, H₂ | Nitro Group Reduction | 4-Bromo-3-methylaniline chemicalbook.com |
| 4-Bromo-3-methylaniline | Bromobenzene | Buchwald-Hartwig or Ullmann Coupling | This compound |
Derivatization of N,N-Diphenylaniline Scaffolds for Halogenation
This strategy involves modifying a simpler N,N-diphenylaniline scaffold to introduce the required substituents. For instance, one could start with N,N-diphenylaniline and perform a Friedel-Crafts alkylation to introduce the methyl group, followed by regioselective bromination. However, controlling the position of alkylation can be challenging.
A more controlled approach starts with a substituted aniline. For example, m-toluidine (3-methylaniline) can be subjected to a double N-arylation with bromobenzene to form 3-methyl-N,N-diphenylaniline. This intermediate can then undergo regioselective electrophilic bromination, as detailed in section 2.1.2, to yield the final product.
In cases involving aniline itself, the high reactivity of the amino group often necessitates a protection strategy to achieve selective halogenation. wikipedia.org The amine can be protected as an acetanilide, which moderates its activating effect and directs bromination primarily to the para position. youtube.com After bromination, the protecting group is removed. A similar strategy could be adapted, although starting with the already-substituted 4-bromo-3-methylaniline is generally more straightforward.
Advanced Coupling Reactions for Analogues and Derivatives
The presence of a bromine atom makes this compound a valuable intermediate for the synthesis of more complex analogues and derivatives. The aryl bromide functionality is an excellent handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. nih.govnih.govmdpi.com this compound can be coupled with a wide range of aryl or vinyl boronic acids to replace the bromine atom with a new substituent, providing access to a diverse library of triarylamine derivatives. These reactions are typically catalyzed by a palladium(0) complex. nih.govresearchgate.net
Other important cross-coupling reactions that could utilize this aryl bromide include:
Heck Reaction: For coupling with alkenes.
Sonogashira Coupling: For coupling with terminal alkynes.
Stille Coupling: For coupling with organostannanes.
Buchwald-Hartwig Amination: The bromine can be substituted with another amine, leading to more complex nitrogen-containing structures.
These advanced methods highlight the utility of this compound not just as a final target but as a key building block in medicinal chemistry and materials science.
| Coupling Reaction | Partner | Catalyst System | Bond Formed | Resulting Structure |
| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-C (Aryl-Aryl) | 3-methyl-4-aryl-N,N-diphenylaniline nih.govresearchgate.net |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | C-C (Aryl-Vinyl) | 3-methyl-4-vinyl-N,N-diphenylaniline |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex / Cu(I) salt | C-C (Aryl-Alkynyl) | 3-methyl-4-alkynyl-N,N-diphenylaniline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd complex / Ligand / Base | C-N (Aryl-Amine) | N¹-(3-methyl-4-(diphenylamino)phenyl)-N²,N²-dialkylbenzene-1,2-diamine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl and related compounds. libretexts.org The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds. numberanalytics.com While direct synthesis of this compound via Suzuki coupling to form the C-N bonds is less common than C-C bond formation, the principles of palladium catalysis are central to its synthesis, primarily through the Buchwald-Hartwig amination.
The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves a catalytic cycle. libretexts.org This cycle typically includes the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
In the context of synthesizing derivatives of 4-bromo-3-methylaniline, palladium-catalyzed Suzuki cross-coupling has been successfully employed. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been synthesized in considerable yields through this method. mdpi.comnih.govresearchgate.net In a specific example, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.comnih.govresearchgate.net Subsequent Suzuki coupling of this product with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ at elevated temperatures leads to the formation of mono- and disubstituted products. mdpi.comnih.govresearchgate.net
The Buchwald-Hartwig amination is a key palladium-catalyzed C-N bond-forming reaction and represents a primary route for synthesizing triarylamines. nih.gov This reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. numberanalytics.com The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, ligand exchange, and reductive elimination steps. numberanalytics.comwuxiapptec.com
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% | mdpi.comnih.govresearchgate.net |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% | mdpi.comnih.govresearchgate.net |
Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines. wikipedia.orgnih.gov These reactions are particularly useful for forming C-N bonds and can be more cost-effective than their palladium counterparts. nih.govchemistryviews.org
The synthesis of diarylamines and triarylamines can be achieved through the coupling of aryl halides with amines using a copper catalyst. chemistryviews.orgrsc.org While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper and milder conditions. wikipedia.orgwikipedia.org The development of new ligands has significantly expanded the scope and utility of copper-catalyzed C-N coupling. nih.govacs.org
For the synthesis of triarylamines, a ligand-free copper-catalyzed Ullmann reaction has been reported using tetraethyl orthosilicate (B98303) (TEOS) as a versatile reaction medium. rsc.org In this system, aryl iodides react with aryl amines in the presence of a copper(I) iodide catalyst and a base like cesium carbonate at elevated temperatures to afford the corresponding triarylamines. rsc.org
| Aryl Halide | Amine | Catalyst System | Product | Reference |
| Aryl Iodide | Aryl Amine | CuI / Cs₂CO₃ in TEOS | Triarylamine | rsc.org |
| Aryl Halides | N-Nucleophiles | Cu(OAc)₂ / α-benzoin oxime | N-arylated compounds | nih.gov |
Heck Reaction in Styryl Derivative Synthesis
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes, including styryl derivatives. mdpi.com
While not a direct method for the synthesis of the core this compound structure, the Heck reaction can be employed to functionalize related precursors. For example, an aryl bromide can be coupled with a vinyl-substituted compound to introduce a styryl moiety. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.com The choice of catalyst, ligands, and reaction conditions can influence the yield and stereoselectivity of the reaction. libretexts.orgmdpi.com
The Heck reaction has been utilized for the functionalization of porphyrins, demonstrating its applicability to complex molecular scaffolds. rsc.org Palladium-catalyzed coupling of vinyl derivatives with bromo-substituted porphyrins has been shown to produce alkenylporphyrins. rsc.org
Ullmann-type Coupling Considerations for Analogues
The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, nitriles, and amines. wikipedia.org This reaction is a classic method for C-N and C-O bond formation. rsc.org When considering the synthesis of analogues of this compound, Ullmann-type couplings are a key consideration.
Traditional Ullmann reactions often require high temperatures and polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org The reactivity of the aryl halide is also a factor, with electron-withdrawing groups on the aryl halide generally accelerating the coupling. wikipedia.org Modern variations of the Ullmann reaction have been developed that employ soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.orgacs.org
For the synthesis of triarylamines, the Ullmann reaction provides a direct route by coupling a diarylamine with an aryl halide. The choice of catalyst, ligand, base, and solvent is crucial for achieving good yields. rsc.orgresearchgate.net Ligand-free systems have been developed, as well as systems employing ligands such as N-methylglycine or L-proline to facilitate the reaction at lower temperatures. researchgate.net
Impact of Reaction Conditions (Catalyst, Ligand, Solvent, Temperature) on Yield and Selectivity
The success of any cross-coupling reaction is highly dependent on the optimization of reaction conditions. The choice of catalyst, ligand, solvent, base, and temperature all play a critical role in determining the yield and selectivity of the desired product. acs.orgbristol.ac.ukyoutube.com
Catalyst and Ligand: The selection of the palladium or copper source and the accompanying ligand is paramount. numberanalytics.com For Buchwald-Hartwig amination, a variety of palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts are commonly used. wuxiapptec.com The ligand choice is often dictated by the nature of the amine and aryl halide. wuxiapptec.com Bulky, electron-rich phosphine ligands are frequently employed to facilitate the catalytic cycle. wuxiapptec.com In copper-catalyzed reactions, the choice of ligand can be crucial for achieving high yields, especially with challenging substrates. nih.govacs.org
Solvent: The solvent can significantly impact reaction rates and outcomes. wuxiapptec.com Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are commonly used in Buchwald-Hartwig reactions. wuxiapptec.com For Ullmann-type reactions, high-boiling polar solvents are often required, although newer methods are being developed in more benign solvents. wikipedia.orgrsc.org
Base: The base plays a critical role in the catalytic cycle, particularly in the deprotonation of the amine and in the regeneration of the active catalyst. wuxiapptec.com Strong bases like sodium tert-butoxide (NaOtBu) are frequently used in Buchwald-Hartwig aminations, while weaker bases like carbonates may be employed in other systems. wuxiapptec.comacs.org The choice of base must be compatible with any sensitive functional groups present in the substrates. wuxiapptec.com
Temperature: Reaction temperatures for cross-coupling reactions can range from room temperature to well over 100°C. wuxiapptec.comyoutube.com The optimal temperature depends on the reactivity of the substrates and the catalyst system being used. youtube.com Higher temperatures are often required for less reactive aryl chlorides compared to more reactive aryl bromides or iodides. wuxiapptec.com
| Parameter | Effect on Yield and Selectivity |
| Catalyst | The choice of metal (Pd, Cu) and its oxidation state influences catalytic activity. Pre-catalysts can offer improved efficiency. numberanalytics.comwuxiapptec.com |
| Ligand | Ligand structure (e.g., steric bulk, electronic properties) affects the stability and reactivity of the catalytic complex, influencing both yield and selectivity. wuxiapptec.combristol.ac.uk |
| Solvent | The polarity and coordinating ability of the solvent can impact substrate solubility and the rates of the catalytic steps. wuxiapptec.com |
| Base | The strength and nature of the base are crucial for the deprotonation of the nucleophile and can affect the overall reaction rate and the stability of functional groups. wuxiapptec.comacs.org |
| Temperature | Reaction temperature affects the rate of reaction; higher temperatures can increase the rate but may also lead to side reactions and decomposition. youtube.com |
Electronic Structure and Spectroscopic Characterization of 4 Bromo 3 Methyl N,n Diphenylaniline
Fundamental Electronic Properties
The arrangement of electrons in molecular orbitals, particularly the frontier orbitals, governs the chemical reactivity and optical properties of a molecule. For 4-Bromo-3-methyl-N,N-diphenylaniline, these properties are central to its role as a donor moiety in donor-acceptor systems.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in a molecule's electronic transitions. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties.
While specific computational data for this compound is not extensively detailed in the available literature, studies on its derivatives provide significant insights. For instance, in donor-acceptor molecules synthesized from this compound, the HOMO is typically localized on the electron-donating triphenylamine (B166846) moiety, while the LUMO is situated on the acceptor part of the molecule. semanticscholar.orgresearchgate.net This spatial separation of the frontier orbitals is a hallmark of molecules designed for applications in optoelectronics.
Quantum chemical calculations on related diphenylamino terphenyl emitters show a trend of increasing HOMO and LUMO energy levels with certain substitutions. semanticscholar.orgresearchgate.net For these derivatives, the contribution of the HOMO-LUMO transition to the lowest energy electronic excitation (S₀→S₁) is significant, indicating a strong charge-transfer character. researchgate.net The similarity of HOMO and LUMO energy levels in solvents of different polarities, such as toluene (B28343) and dichloromethane (B109758), has also been noted for these derivatives, suggesting a degree of stability in the electronic structure across different environments. researchgate.net
| Property | Value in Toluene | Value in Dichloromethane |
| HOMO Energy | Similar | Similar |
| LUMO Energy | Similar | Similar |
| HOMO-LUMO Gap (ΔE) | Correlates with absorption redshift | Correlates with absorption redshift |
Electron Affinity (EA) and Ionization Potential (IP) Investigations
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, and it relates to the energy of the LUMO. Ionization potential (IP) is the energy required to remove an electron from a neutral atom or molecule, and it is related to the energy of the HOMO. These parameters are fundamental indicators of a molecule's ability to accept and donate electrons, respectively.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. This phenomenon is crucial for the functioning of many organic electronic materials. The structure of this compound, with its electron-rich triphenylamine core, predisposes it to act as a strong donor in molecules exhibiting ICT.
In derivatives where this compound is coupled with an electron-accepting moiety, the resulting molecules often display significant ICT character. researchgate.net The S₀→S₁ electronic transition in these systems is frequently dominated by the HOMO-LUMO transition, which, due to the spatial separation of these orbitals on the donor and acceptor units, constitutes a charge-transfer excitation. researchgate.net The stabilization of these charge-transfer states is a key principle in the design of TADF emitters, where a small energy gap between the singlet and triplet excited states is desired. uni-duesseldorf.de The twisted conformation often adopted by these molecules in the solid state further influences the ICT process and the resulting photophysical properties. semanticscholar.org
Photophysical Behavior
The interaction of a molecule with light, including absorption and emission, is dictated by its electronic structure. The photophysical behavior of this compound and its derivatives is of paramount importance for their application in light-emitting devices.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. While the absorption spectrum for this compound itself is not provided in the search results, extensive data exists for its derivatives. For example, a prototypical TADF emitter derived from it, when dissolved in toluene, shows a lowest-energy absorption band with a peak at approximately 382 nm. researchgate.net
In a series of highly luminescent diphenylamino terphenyl emitters synthesized from this compound, the absorption spectra in solvents like toluene and dichloromethane display two distinct absorption maxima. semanticscholar.orgresearchgate.net The positions of these maxima are influenced by the substitution pattern on the acceptor part of the molecule. semanticscholar.orgresearchgate.net
Table 2: UV-Vis Absorption Maxima for a Derivative of this compound (Note: Data is for a p-phenylene bridged diphenylamino terphenyl derivative)
| Solvent | Absorption Maxima (λmax,abs) |
| Toluene | 287 nm, 339 nm |
| Dichloromethane | Not specified |
Fluorescence Emission Characteristics
Fluorescence is the emission of light from a molecule after it has absorbed light. This property is central to the application of these materials in OLEDs. The fluorescence characteristics of derivatives of this compound have been studied in detail.
These molecules are often highly luminescent, emitting in the deep-blue region of the spectrum. semanticscholar.orgresearchgate.net Their emission is typically solvatochromic, meaning the color of the emitted light changes with the polarity of the solvent, which is a strong indicator of a charge-transfer character in the excited state. researchgate.net For instance, the emission maxima of these derivatives show a bathochromic (red) shift in more polar solvents like dichloromethane compared to less polar solvents like toluene. semanticscholar.org
Furthermore, these compounds exhibit high photoluminescence quantum yields (PLQY), in some cases approaching unity, which signifies very efficient conversion of absorbed light into emitted light. semanticscholar.orgresearchgate.netresearchgate.net The emission properties have been characterized not only in solution but also in the solid state and when embedded in a polymer matrix like PMMA (polymethylmethacrylate), which is relevant for device applications. semanticscholar.orgresearchgate.net
Table 3: Fluorescence Emission Maxima for Derivatives of this compound (Note: Data is for diphenylamino terphenyl derivatives)
| Derivative | Emission Maxima (λem) in Toluene | Emission Maxima (λem) in Dichloromethane | Emission Maxima (λem) in Solid State |
| Derivative 3a | 412 nm | 446 nm | 406 nm |
| Derivative 3b | 400 nm | 431 nm | 405 nm |
| Derivative 3c | 431 nm | 473 nm | 406 nm |
| Derivative 3d | 417 nm | 458 nm | 405 nm |
Fluorescence Quantum Yields (Solution and Solid-State)
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing luminescent materials. For triphenylamine derivatives, this property is highly sensitive to the molecular structure and the surrounding environment.
Solution-State: In solution, the fluorescence quantum yield of triphenylamine derivatives is significantly influenced by intramolecular motions. The phenyl rings of the TPA core can undergo rotational and vibrational motions, which can lead to non-radiative decay pathways and thus lower the fluorescence quantum yield. The introduction of substituents can hinder these intramolecular motions. For instance, increasing the number of phenylethenyl substituents on the TPA core has been shown to suppress these motions, leading to a significant enhancement of the fluorescence quantum yield in solution. While no specific data exists for this compound, it is anticipated that its quantum yield in various solvents would be influenced by the polarity of the solvent, a phenomenon tied to the solvatochromic effects discussed below.
Solid-State: In the solid state, the restriction of intramolecular rotations often leads to higher fluorescence quantum yields compared to the solution phase. This phenomenon, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), is characteristic of many TPA derivatives. For halogen-substituted TPA derivatives, the formation of specific intermolecular interactions in the crystalline state can lead to strong mechanoluminescence, which is related to efficient solid-state emission. It is plausible that this compound would exhibit a higher fluorescence quantum yield in the solid state than in solution, although the exact values remain to be experimentally determined.
| Compound Class | Phase | Typical Fluorescence Quantum Yield (ΦF) | Influencing Factors |
| Triphenylamine Derivatives | Solution | Variable, often moderate | Intramolecular rotation, solvent polarity, substituent effects |
| Triphenylamine Derivatives | Solid-State | Generally higher than in solution | Restriction of intramolecular rotation, intermolecular interactions, crystal packing |
Stokes Shift Phenomenon Analysis
The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, provides insights into the difference in geometry and electronic structure between the ground and excited states of a molecule.
For many donor-π-acceptor (D-π-A) systems based on triphenylamine, large Stokes shifts are commonly observed, particularly in polar solvents. This is indicative of a significant intramolecular charge transfer (ICT) character in the excited state. Upon excitation, there is a redistribution of electron density from the electron-donating triphenylamine core to other parts of the molecule, leading to a more polar excited state. This change in dipole moment results in a reorientation of the surrounding solvent molecules, which stabilizes the excited state and lowers its energy, thus causing a red-shift in the emission and a larger Stokes shift. For this compound, the nitrogen atom of the diphenylamino group acts as an electron donor. The presence of the bromo and methyl substituents will influence the electronic distribution and the extent of ICT, thereby affecting the magnitude of the Stokes shift. It is expected that in polar solvents, this compound would exhibit a significant Stokes shift.
Solvatochromic Studies
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule.
Triphenylamine derivatives often exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (red-shift) as the polarity of the solvent increases. This is characteristic of molecules that have a larger dipole moment in the excited state than in the ground state, which is typical for compounds exhibiting ICT. The more polar excited state is stabilized to a greater extent by polar solvents, leading to a lower energy emission. Several studies on D-π-A type solvatochromic fluorescence probes based on triphenylamine have demonstrated an excellent linear correlation between the Stokes shifts and the solvent polarity parameter ET(30). It is highly probable that this compound would also display positive solvatochromism in its fluorescence spectra due to the charge transfer nature of its excited state.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm-1. The methyl group would show aliphatic C-H stretching vibrations around 2950-2850 cm-1.
C=C stretching: The aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm-1 region.
C-N stretching: The stretching vibration of the tertiary aromatic amine C-N bond is expected in the 1360-1250 cm-1 range.
C-Br stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm-1.
Aromatic C-H bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the aromatic rings and would be found in the 900-675 cm-1 region.
Raman Spectroscopic Studies
Similar to FTIR, a Raman spectrum for this compound is not available in the literature. However, the expected Raman active modes can be anticipated. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the aromatic rings would be expected to show strong signals in the Raman spectrum. The C-N and C-Br stretching modes would also be Raman active. DFT calculations would be instrumental in providing a theoretical Raman spectrum and aiding in the assignment of the vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, both 1H and 13C NMR would provide crucial information.
1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons.
Aromatic Protons: The protons on the three phenyl rings would resonate in the aromatic region, typically between 6.8 and 7.5 ppm. The specific chemical shifts and coupling patterns would depend on the electronic environment created by the bromo, methyl, and diphenylamino substituents. The protons on the substituted phenyl ring would exhibit a more complex splitting pattern compared to the protons on the unsubstituted phenyl rings.
Methyl Protons: The methyl group protons would appear as a singlet in the aliphatic region, likely around 2.2-2.5 ppm.
13C NMR: The carbon-13 NMR spectrum would provide information about all the carbon atoms in the molecule.
Aromatic Carbons: The aromatic carbons would resonate in the range of 110-150 ppm. The carbon attached to the nitrogen atom (ipso-carbon) would be shifted downfield. The carbon bearing the bromine atom would also have a characteristic chemical shift.
Methyl Carbon: The methyl carbon would appear as a signal in the upfield region, typically around 20-25 ppm.
Spectroscopic Data for this compound Remains Elusive in Scientific Literature
Despite a thorough search of available scientific databases and chemical literature, detailed experimental spectroscopic data for the compound this compound, specifically its Proton (¹H) NMR, Carbon (¹³C) NMR, and NOESY NMR analyses, could not be located.
The investigation aimed to provide a comprehensive article on the electronic structure and spectroscopic characterization of this compound, structured around a detailed outline focusing on its nuclear magnetic resonance (NMR) properties. However, the requisite data for ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, and Nuclear Overhauser Effect Spectroscopy (NOESY) for through-space proton correlations are not publicly available in the searched scientific literature.
While information on structurally related compounds, such as 4-bromo-3-methylaniline (B1294692) and 4-bromo-N,N-dimethylaniline, is accessible, these data are not transferable to the target molecule, which features two phenyl groups attached to the nitrogen atom, significantly altering its electronic environment and, consequently, its NMR spectra.
The absence of this specific information in published research prevents the generation of the requested detailed analysis and data tables for the following sections:
NOESY NMR for Structural Elucidation
Without primary data from experimental characterization of this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and characterization of the compound would be necessary to generate the requested spectroscopic information.
Computational and Theoretical Investigations of 4 Bromo 3 Methyl N,n Diphenylaniline
Density Functional Theory (DFT) Studies
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a vast array of properties. For a molecule such as 4-Bromo-3-methyl-N,N-diphenylaniline, DFT can elucidate its structural and electronic characteristics with a favorable balance of accuracy and computational cost.
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, which is a derivative of a triarylamine, the central nitrogen atom and the three attached aryl (phenyl and bromo-methyl-phenyl) rings are the key structural features.
DFT calculations predict that triarylamines adopt a characteristic non-planar, propeller-like conformation. acs.org This shape arises from the steric hindrance between the phenyl rings, which prevents them from lying in the same plane. The geometry optimization process using DFT would precisely calculate key structural parameters:
Bond Lengths: The distances between bonded atoms (e.g., C-N, C-C, C-Br, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).
Dihedral Angles: The twist or torsional angles between the planes of the aryl rings. These angles quantitatively define the propeller shape.
Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule and determining their relative energies. For this compound, this could involve rotation around the C-N bonds. DFT calculations help identify the global minimum energy conformer, which is the most stable and thus the most populated conformation at equilibrium. iau.irresearchgate.net The accuracy of these predicted geometries is often very high, showing good agreement with experimental data from techniques like X-ray crystallography when available. arxiv.org
Electronic Structure Predictions (HOMO-LUMO Energies, Electrochemical Band Gaps)
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . This gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. researchgate.net The HOMO-LUMO gap is also directly related to the electrochemical band gap and provides a theoretical estimate of the electronic absorption properties of the molecule. nih.gov
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | 2.5 to 4.5 |
Vibrational Frequencies and Spectroscopic Simulations
Molecules are not static; their atoms are in constant motion. These motions, or vibrations, occur at specific frequencies. DFT calculations can predict these fundamental vibrational modes. researchgate.net Each calculated frequency corresponds to a specific type of atomic motion, such as:
Stretching of C-H, C-N, or C-Br bonds.
Bending of C-H bonds (in-plane and out-of-plane).
Deformations of the aromatic rings.
The results of these calculations are a set of frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy. This theoretical spectrum can be compared with experimental spectra to aid in the assignment of observed absorption bands to specific molecular vibrations. core.ac.uknih.gov DFT has been shown to provide excellent vibrational frequencies for organic molecules, especially when the calculated values are scaled to correct for approximations in the theory and anharmonicity. core.ac.uk
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, understanding how a molecule interacts with light requires studying its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its balance of computational cost and accuracy. chemrxiv.orgresearchgate.net
Simulation of Electronic Absorption Spectra
TD-DFT is used to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. These energies directly correlate with the absorption bands observed in a UV-Visible (UV-Vis) spectrum. faccts.demdpi.com
For each electronic transition, TD-DFT also calculates an "oscillator strength," which is a measure of the probability of that transition occurring. A high oscillator strength corresponds to an intense absorption peak, while a zero or near-zero oscillator strength indicates a "forbidden" transition that results in a very weak or absent peak. researchgate.net By plotting the calculated excitation energies against their oscillator strengths, a theoretical UV-Vis spectrum can be simulated, which can be invaluable for interpreting experimental results. researchgate.net
Exploration of Excited State Energy Transitions
Beyond just predicting the spectrum, TD-DFT provides detailed information about the nature of each electronic transition. chemrxiv.org It identifies which molecular orbitals are primarily involved. For a molecule like this compound, the lowest energy transition is typically dominated by the promotion of an electron from the HOMO to the LUMO.
Analysis of the orbitals involved allows for the characterization of the excited state. For donor-π-acceptor type molecules, transitions often have significant intramolecular charge-transfer (ICT) character. In the case of this compound, TD-DFT could be used to determine if excitation leads to a shift of electron density from the electron-donating diphenylamine (B1679370) core towards other parts of the molecule. This characterization is crucial for understanding the molecule's photophysical properties and its potential use in optoelectronic applications. nih.gov
Correlation between Experimental and Theoretical Results
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated results with experimentally determined properties. For instance, if a crystal structure is obtained via X-ray diffraction, the theoretical bond lengths, bond angles, and dihedral angles from the optimized geometry can be directly compared to the experimental values. researchgate.netnih.gov A strong correlation between the two validates the chosen computational method (e.g., DFT functional and basis set) and lends confidence to other predicted properties for which experimental data may not be available.
Computational Design and Predictive Modeling for Tailored Properties
The computational analyses described above form the basis for the rational design of new molecules with specific, tailored properties. By understanding the structure-property relationships of this compound, researchers can predict how chemical modifications would affect its behavior. For example, by modeling the effects of adding different substituent groups, it is possible to tune the HOMO-LUMO gap to achieve desired optical and electronic properties, a common practice in the design of materials for organic electronics. researchgate.net This predictive power allows for the screening of potential candidate molecules in silico, saving significant time and resources compared to traditional synthetic approaches.
Charge Transport Mechanisms and Optoelectronic Device Physics
Integration into Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs):
Host Materials for Electrophosphorescence:No literature was found that details the use or performance of 4-Bromo-3-methyl-N,N-diphenylaniline as a host material for electrophosphorescent OLEDs.
To produce the requested article, specific experimental data and research findings from scientific studies focusing on this compound would be required.
Organic Photovoltaic Cells (OPVs)
In the realm of organic photovoltaics, derivatives of N,N-diphenylaniline, more commonly referred to as triphenylamine (B166846) (TPA), are frequently employed as hole-transporting materials (HTMs) or as donor components in bulk heterojunction (BHJ) solar cells. The fundamental role of these materials is to facilitate the efficient transport of holes to the anode while blocking electrons, thereby minimizing charge recombination and enhancing the power conversion efficiency (PCE) of the device.
The presence of a bromo group on the this compound molecule is expected to deepen the HOMO level, which can improve the open-circuit voltage (Voc) of the OPV device. Furthermore, interactions between the halogenated TPA derivative and the donor/acceptor molecules in the blend can promote the formation of a favorable double-fibril network morphology, which is beneficial for charge transport and extraction. rsc.org
Below is a data table illustrating the performance of OPVs incorporating halogenated triphenylamine additives, which provides a proxy for the potential impact of this compound.
| Device Blend | Additive | Efficiency (%) | Voc (V) | Ref. |
| PM6:L8-BO | ClPA | 19.82 | 0.915 | rsc.org |
| D18:L8-BO | ClPA | 20.06 | 0.925 | rsc.org |
Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, organic dyes based on a donor-π-acceptor (D-π-A) architecture are crucial for light absorption and electron injection into the semiconductor's conduction band (typically TiO₂). The diphenylaniline moiety is a common and effective electron donor in these dyes due to its excellent electron-donating ability and hole-transporting properties.
Theoretical and experimental studies on diphenylaniline-based dyes have shown that fine-tuning the molecular structure by modifying the donor, π-bridge, and acceptor units can significantly impact the performance of DSSCs. nih.govdoaj.org For instance, replacing a naphthalene (B1677914) group with an anthracene (B1667546) group in a DPA-azo dye structure was found to improve the power conversion efficiency by expanding the absorption spectrum and enhancing the light-harvesting efficiency. nih.gov
The substituents on the diphenylaniline donor, such as the bromo and methyl groups in this compound, would play a critical role in modulating the dye's properties. The methyl group, being an electron-donating group, can enhance the electron-donating strength of the diphenylaniline core. Conversely, the bromo group is electron-withdrawing and can influence the electronic and optical properties of the molecule. researchgate.netbohrium.com The interplay of these substituents would affect the HOMO-LUMO gap, absorption spectrum, and the driving force for electron injection.
A series of novel metal-free organic dyes containing triphenylamine as a donor have been synthesized and used as co-sensitizers with standard dyes like N-719 to enhance DSSC efficiency. By employing a TPA-based co-sensitizer (SAS-2), a DSSC system achieved an efficiency of 9.12%, which was a 24% improvement over the device using only the N-719 ruthenium dye. bohrium.com This highlights the potential of well-designed TPA-based molecules in advancing DSSC technology.
The following table summarizes the performance of DSSCs using various triphenylamine-based dyes, indicating the potential of molecules like this compound in this application.
| Dye | Co-sensitizer | Efficiency (%) | Jsc (mA cm-2) | Voc (V) | Ref. |
| N-719 | SAS-1 | 7.39 | - | - | bohrium.com |
| N-719 | SAS-2 | 9.12 | - | - | bohrium.com |
| N-719 | SAS-3 | 8.56 | - | - | bohrium.com |
| N-719 | SAS-4 | 8.15 | - | - | bohrium.com |
| N-719 | SAS-5 | 7.82 | - | - | bohrium.com |
Influence of Molecular Architecture and Substituents on Charge Mobility
The charge mobility of a hole-transporting material is a critical parameter that dictates the performance of optoelectronic devices. The molecular architecture, including the core structure and the nature and position of substituents, profoundly influences this property. For triphenylamine-based HTMs, the introduction of substituents can alter the molecular packing, electronic coupling between adjacent molecules, and the reorganization energy, all of which affect charge transport.
Research on bromine-substituted triphenylamine derivatives has demonstrated that halogenation can be a promising strategy to enhance hole mobility. rsc.org Two novel bromine-substituted TPA derivatives, Br-DQTPA and Br-DTF, were designed and synthesized for use in green phosphorescent OLEDs. Both materials exhibited improved hole mobilities compared to their non-brominated counterparts, leading to devices with ultralow operating voltages and high luminous efficiencies. rsc.org This enhancement is attributed to the influence of the bromine atoms on the intermolecular interactions and solid-state packing.
Furthermore, the concept of multi-armed structures, where multiple TPA units are attached to a central core, has been explored to enhance charge transport. A study on HTMs with a nih.govnih.govparacyclophane core and varying numbers of TPA arms (di-TPA, tri-TPA, and tetra-TPA) revealed that the material with four TPA arms (tetra-TPA) exhibited superior hole transport properties. nih.gov Conductive atomic force microscopy showed a higher electric current across the tetra-TPA film, indicating more efficient intermolecular charge transport in the out-of-plane direction. nih.gov This led to perovskite solar cells with higher short-circuit current density (Jsc) and fill factor (FF), achieving an efficiency of 17.9%. nih.gov
The methyl group in this compound can also influence charge mobility through steric effects, which can alter the molecular packing and prevent undesirable aggregation.
Electronic Coupling and Interfacial Phenomena in Devices
The efficiency of charge transfer at the interfaces between different layers in an optoelectronic device is governed by electronic coupling. In the context of hole transport materials, the interface between the HTM and the photoactive layer (e.g., perovskite or organic blend) is of paramount importance. The electronic structure of the HTM and its interaction with the adjacent layer determine the efficiency of hole injection or extraction.
First-principles studies on the interface between TPA-based HTMs and methylammonium (B1206745) lead iodide (MAPI) perovskite have provided insights into the structural and electronic properties that govern interfacial charge transfer. cnr.it These studies suggest that good adhesion between the HTM and the perovskite does not solely guarantee efficient hole injection. A sufficient driving force, determined by the alignment of the HOMO level of the HTM and the valence band edge of the perovskite, is crucial. cnr.it
Computational investigations into π-extended triphenylamine-based HTMs have explored the effect of heteroatom substitution on interfacial properties. rsc.org Such substitutions can lead to deeper HOMO energy levels and more rigid molecular structures, which in turn can improve hole mobility. Importantly, these modifications can also enhance the interaction at the perovskite/HTM interface, resulting in a larger internal electric field that facilitates charge separation and transport. rsc.org
Advanced Materials Applications and Derivatization Strategies
Polymer Chemistry and Organic Semiconductors
4-Bromo-3-methyl-N,N-diphenylaniline serves as a crucial building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its derivatization is central to creating complex, conjugated molecules that form the basis of organic semiconductors.
Monomer Precursor for Polymerization Reactions
This compound is utilized as a key precursor in multi-step synthetic sequences that employ cross-coupling reactions, which are fundamental to polymer and oligomer synthesis. Research has demonstrated its role as a starting material in the bromine-lithium exchange borylation-Suzuki (BLEBS) sequence. researchgate.net This series of reactions is a practical and concise method for accessing extended π-systems. researchgate.net
In this context, the compound acts as an initial building block which, through sequential chemical transformations including Suzuki coupling, is elaborated into larger, functional molecules. The process begins with a bromine-lithium exchange on the this compound molecule, which prepares it for subsequent coupling reactions to build the final conjugated structure. researchgate.netresearchgate.net
| Synthetic Sequence | Starting Material | Key Reactions | Application of End Product |
| BLEBS Sequence | This compound | Bromine-lithium exchange, Borylation, Suzuki cross-coupling | Synthesis of blue-light emitters |
Synthesis of Conjugated Polymers with Anilino Moieties
The structural framework of this compound inherently includes a diphenylamino group, a type of anilino moiety. This feature is carried through into the final products during derivatization. Specifically, its use in the BLEBS sequence leads to the synthesis of highly deep-blue luminescent twisted diphenylamino terphenyl emitters. researchgate.net These resulting molecules are advanced conjugated systems where the original anilino moiety is a critical component of the final structure's electron-donating portion. researchgate.net
Further research confirms the conversion of this compound (referred to as TAA-Br) into emitters designed for thermally activated delayed fluorescence (TADF). researchgate.net TADF emitters are a class of organic semiconductors that allow for highly efficient OLEDs by harvesting both singlet and triplet excitons. The diphenylamino group from the precursor is essential for establishing the charge-transfer characteristics of these advanced materials. researchgate.net
| Precursor Compound | Resulting Structure/Compound Class | Key Structural Feature | Application |
| This compound | Diphenylamino terphenyl emitters | Twisted diphenylamino moiety | Deep-blue luminescent materials |
| This compound | Thermally Activated Delayed Fluorescence (TADF) emitters | Donor-acceptor architecture with anilino group as donor | High-efficiency OLEDs |
Integration into Polysiloxane Architectures for Host Materials
Following a thorough review of available scientific literature, no research findings were identified that describe the integration of this compound into polysiloxane architectures for use as host materials.
Application in Photoinduced Metal-Free Atom Transfer Radical Polymerization (ATRP)
Based on the conducted research, there is no specific information available detailing the application of this compound in photoinduced metal-free atom transfer radical polymerization (ATRP), either as a monomer, catalyst, or initiator.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Ligand Design for Porous Materials
A comprehensive search of scientific literature did not yield any specific studies or applications where this compound is used in the design or synthesis of ligands for creating Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs).
Functionalization for Enhanced Adsorption and Catalytic Properties
The structure of this compound allows for strategic functionalization to introduce or enhance properties relevant to adsorption and catalysis. The bromine atom on one of the phenyl rings is a key site for modification through various cross-coupling reactions.
Derivatization via Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are primary methods for the derivatization of aryl halides. For this compound, these reactions can be employed to introduce a wide range of functional groups, thereby tuning the molecule's electronic and steric properties. For instance, a Suzuki coupling reaction could be used to introduce new aryl or heteroaryl groups, potentially creating porous structures suitable for gas adsorption or forming ligands for catalytic metal centers.
A hypothetical reaction scheme for the functionalization of this compound via a Suzuki coupling reaction is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Potential Application Area |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted 3-methyl-N,N-diphenylaniline | Ligand for Catalysis |
| This compound | Thiophene boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Thienyl-substituted 3-methyl-N,N-diphenylaniline | Organic Semiconductor |
This table is illustrative and presents potential synthetic pathways based on established chemical principles.
Enhanced Adsorption:
By introducing functional groups with a high affinity for specific adsorbates, derivatives of this compound could be developed as specialized adsorbents. For example, the incorporation of porous organic cages or moieties with high surface areas could lead to materials for carbon capture or the removal of pollutants from water. The triphenylamine (B166846) core itself can engage in π-π stacking interactions, which can be exploited in the design of materials for the adsorption of aromatic molecules.
Catalytic Properties:
The nitrogen atom of the diphenylamine (B1679370) group can act as a coordination site for transition metals, making derivatives of this compound potential ligands in catalysis. By modifying the steric and electronic environment around the nitrogen atom through functionalization of the brominated ring, the activity and selectivity of the resulting metal complex could be fine-tuned. For example, the introduction of phosphine (B1218219) groups could create effective ligands for palladium-catalyzed cross-coupling reactions.
Chemical Sensing Applications
The triphenylamine scaffold is known for its electrochemical and photophysical properties, making it a promising platform for the development of chemical sensors. Derivatives of this compound could be tailored for use in both fluorometric and conductometric sensing devices.
Fluorometric Sensing Mechanisms
Fluorometric sensors rely on changes in fluorescence intensity or wavelength upon interaction with an analyte. The triphenylamine core of this compound is a good building block for fluorescent molecules due to its electron-donating nature and propeller-like structure, which can influence its photophysical properties.
To function as a fluorometric sensor, the molecule would typically be functionalized with a fluorophore and a receptor unit for the target analyte. The bromine atom provides a convenient handle for introducing such functionalities. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence signal. This could operate through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).
| Sensing Mechanism | Analyte Binding Event | Observed Fluorescence Change |
| PET | Analyte interaction modulates the energy levels of the receptor, turning PET "on" or "off". | Fluorescence quenching or enhancement |
| FRET | Analyte-induced conformational change alters the distance between a donor and acceptor fluorophore. | Change in the ratio of donor to acceptor emission |
| ICT | Analyte binding alters the electron-donating or -withdrawing nature of the receptor, affecting the ICT state. | Shift in emission wavelength (color change) |
This table outlines general fluorometric sensing mechanisms that could be engineered into derivatives of this compound.
Conductometric Sensing Devices
Conductometric sensors measure changes in electrical conductivity resulting from the interaction between the sensing material and the analyte. Materials based on this compound could be designed to exhibit changes in conductivity in the presence of specific analytes.
Derivatives of this compound could be incorporated into polymer matrices or deposited as thin films on interdigitated electrodes. The interaction with an analyte could alter the charge transport properties of the material in several ways:
Direct electronic interaction: The analyte could directly interact with the π-system of the diphenylamine core, leading to charge transfer and a change in the material's charge carrier concentration or mobility.
Modulation of charge carrier pathways: The binding of an analyte could disrupt or create new pathways for charge carriers to move through the material.
While specific research on conductometric sensors based on this compound is not yet prevalent, the conductive properties of related polyaniline and triphenylamine-based polymers suggest that this is a viable area for future investigation.
Development of Novel Functional Organic Materials
The unique combination of a reactive bromine atom, a methyl group providing steric influence, and a photophysically and electrochemically active triphenylamine core makes this compound a versatile building block for a variety of novel functional organic materials.
Through polymerization or the synthesis of discrete molecular structures, this compound could serve as a precursor to materials for:
Organic Light-Emitting Diodes (OLEDs): The triphenylamine unit is a well-known hole-transporting moiety. By incorporating this compound into polymers or as a component of small molecule emitters, it could be used in the hole-transport layer or the emissive layer of OLED devices.
Organic Photovoltaics (OPVs): As an electron-donating unit, derivatives of this compound could be used as the donor material in the active layer of organic solar cells.
Electrochromic Materials: The redox activity of the triphenylamine core suggests that polymers derived from this compound could exhibit electrochromism, changing color upon the application of an electrical potential. This could have applications in smart windows and displays.
The development of these materials would rely on the strategic derivatization of the this compound scaffold to achieve the desired electronic properties, solubility, and solid-state morphology.
Future Research Directions and Emerging Paradigms
Rational Design Principles for Next-Generation Analogues
The future development of materials derived from 4-Bromo-3-methyl-N,N-diphenylaniline will heavily rely on rational design principles to precisely tune their optoelectronic and physical properties. This approach moves beyond serendipitous discovery towards a targeted synthesis of molecules with predefined functionalities. The core strategy involves systematically modifying the molecular structure to control key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the singlet-triplet energy gap (ΔEST), and intermolecular packing in the solid state. nih.govresearchgate.net
Key design strategies for next-generation analogues include:
Substitution Tuning: The aromatic rings of the diphenylamino group and the bromo-substituted phenyl ring offer multiple sites for the introduction of various electron-donating or electron-withdrawing groups. Strategic placement of these substituents can precisely modulate the electronic properties. nih.gov For instance, adding strong donor groups can raise the HOMO level, facilitating hole injection in organic electronic devices, while adding acceptor groups can lower the LUMO, tuning the emission color. researchgate.net
Steric Engineering: The methyl group on the parent compound already introduces a degree of steric hindrance. Further engineering by introducing bulkier groups can be used to control the degree of intermolecular interaction (π-π stacking) in the solid state. This is crucial for mitigating concentration quenching in organic light-emitting diodes (OLEDs) and enhancing the performance of materials exhibiting thermally activated delayed fluorescence (TADF). researchgate.net
Planarization and Bridging: Introducing bridging atoms or groups (e.g., oxygen, sulfur, carbonyl) can planarize the triphenylamine (B166846) structure. acs.orgacs.org This planarization enhances π-conjugation across the molecule, which can lead to significant shifts in absorption and emission spectra and increase oscillator strength. acs.orgresearchgate.net By creating more rigid structures, it is possible to design emitters with narrower emission bandwidths and higher photoluminescence quantum yields. researchgate.net
The following table outlines predictable outcomes based on specific structural modifications to the this compound scaffold.
| Design Principle | Structural Modification Example | Predicted Property Change | Potential Application |
| Electronic Tuning | Introduction of a cyano (-CN) group on a phenyl ring | Lowered LUMO energy, bathochromic (red) shift in emission | Red TADF Emitters for OLEDs |
| Steric Hindrance | Replacement of methyl group with a tert-butyl group | Reduced intermolecular π-stacking, suppressed aggregation-caused quenching | High-efficiency solid-state emitters |
| Planarization | Introduction of an oxygen bridge to form a phenoxazine-like core | Increased π-conjugation, red-shifted absorption, smaller ΔEST | Dye-Sensitized Solar Cells (DSSCs), Narrowband Emitters |
| Extended Conjugation | Suzuki coupling at the bromo position with an aromatic boronic acid | Red-shifted emission, tunable bandgap | Full-color display technologies |
By applying these principles, researchers can create a library of analogues with properties tailored for specific high-performance applications, from next-generation displays to efficient solar energy conversion. nih.govresearchgate.net
Exploration of Multi-Addressable Molecular Systems
A particularly exciting frontier is the development of "smart" materials based on this compound that can respond to multiple external stimuli. rsc.org These multi-addressable systems can switch their physical properties, such as color or emission, in response to different inputs like light, electrical potential, or mechanical force. rsc.orgresearchgate.net The triphenylamine core is an excellent platform for designing such materials due to its conformational flexibility and robust electronic properties. rsc.org
Future research in this area will focus on integrating different stimuli-responsive moieties onto the this compound scaffold. The bromine atom is a key functional handle, allowing for the straightforward introduction of other molecular components via cross-coupling reactions.
Potential multi-addressable systems could include:
Electro-photochromic Systems: By coupling a photochromic unit (e.g., a diarylethene) to the scaffold, a material could be designed whose color can be switched both by light (photocromism) and by an applied voltage (electrochromism). ntu.edu.tw This dual-responsiveness is highly desirable for applications in advanced data storage and molecular switches.
Mechano-solvatochromic Materials: The non-planar, propeller-like structure of triphenylamine derivatives makes them sensitive to their physical environment. rsc.org Applying mechanical force (grinding) can disrupt the crystal packing, leading to a change in emission color (mechanochromism). researchgate.net Similarly, exposure to different solvent vapors can alter molecular conformation and packing, resulting in solvatochromism. Analogues could be designed to exhibit high-contrast, reversible switching for use in sensors and security inks.
Electrofluorochromic Systems: These materials exhibit fluorescence that can be turned on or off by an electrical potential. nih.govsci-hub.se By designing derivatives of this compound with stable oxidized states, it is possible to create systems with high photoluminescence contrast ratios, short switching times, and excellent reversibility, which are promising for applications in smart displays and advanced optoelectronic devices. nih.govsci-hub.se
Advanced Spectroscopic Probes for Dynamic Molecular Processes
To fully understand and optimize the performance of materials derived from this compound, it is crucial to investigate their dynamic behavior on ultrafast timescales. Advanced spectroscopic techniques can provide unprecedented insight into the complex processes that occur following photoexcitation, such as charge transfer, intersystem crossing, and conformational relaxation. aip.orgspie.org
Key advanced spectroscopic methods and their potential applications include:
Pump-Probe Transient Absorption Spectroscopy (TAS): This technique allows for the direct observation of excited-state dynamics with femtosecond to microsecond resolution. spie.org For TADF emitters based on this scaffold, TAS can be used to track the evolution from the initially formed singlet charge-transfer state to the triplet state and back again via reverse intersystem crossing (RISC), providing critical data on the rates and efficiencies of these processes. spie.org
Time-Resolved Photoluminescence (TRPL): TRPL measures the decay of fluorescence over time, which can distinguish between prompt fluorescence and delayed fluorescence in TADF materials. This technique is essential for quantifying the lifetime of excited states and understanding the mechanisms of energy transfer and spectral diffusion within a material. acs.org
Time-Resolved Infrared (TRIR) and Raman Spectroscopy: These methods provide structural information about molecules in their excited states. By probing vibrational modes, they can reveal changes in bond lengths and angles following photoexcitation, offering a detailed picture of how the molecular geometry of this compound analogues evolves during key photochemical events.
These advanced spectroscopic studies will be instrumental in building a comprehensive understanding of the structure-dynamics-property relationships that govern the function of these materials, enabling more precise and effective molecular design.
Synergistic Experimental and Computational Approaches for Materials Discovery
The discovery and optimization of novel materials based on this compound can be greatly accelerated by combining experimental synthesis and characterization with theoretical and computational modeling. acs.orgmdpi.com This synergistic approach allows for the prediction of molecular properties before synthesis, provides deeper insight into experimental results, and guides the rational design of improved materials.
This integrated workflow typically involves:
Computational Screening: Using methods like Density Functional Theory (DFT), researchers can calculate the key electronic and optical properties of virtual libraries of candidate molecules. This includes predicting HOMO/LUMO energies, absorption and emission wavelengths, and the ΔEST, which is crucial for designing TADF emitters. mdpi.comacs.org
Targeted Synthesis: Based on the computational predictions, the most promising candidates are then synthesized in the laboratory. This avoids the resource-intensive and time-consuming process of synthesizing and testing large numbers of compounds that are unlikely to have the desired properties.
Experimental Characterization: The synthesized compounds are then thoroughly characterized using spectroscopic and electrochemical methods to measure their actual properties.
Feedback and Refinement: The experimental data is used to validate and refine the computational models. mdpi.com Any discrepancies between predicted and observed properties can lead to a deeper understanding of the underlying physics and chemistry, improving the predictive power of future calculations.
The table below illustrates how this synergistic approach can be applied.
| Research Phase | Computational Task (Example) | Experimental Task (Example) |
| Design | DFT calculations to predict the ΔEST of various substituted analogues. | N/A |
| Synthesis | N/A | Synthesize the analogue with the smallest predicted ΔEST via Suzuki coupling. |
| Characterization | Time-Dependent DFT (TD-DFT) to simulate the absorption spectrum. | Measure UV-Vis absorption and photoluminescence spectra. |
| Validation | Molecular dynamics simulations to study solid-state packing. | X-ray diffraction to determine the single-crystal structure. |
| Optimization | Refine the computational model based on experimental feedback to better predict properties. | Synthesize a second-generation analogue based on new, refined predictions. |
This iterative cycle of prediction, synthesis, and characterization significantly enhances the efficiency of materials discovery, enabling the rapid development of high-performance materials for targeted applications.
Sustainable Synthesis and Processing Methods for Scalable Applications
For any promising material to achieve widespread technological application, it must be producible in a scalable, cost-effective, and environmentally responsible manner. Future research must therefore focus on developing sustainable, or "green," chemistry approaches for the synthesis of this compound and its derivatives. rsc.orgrsc.org This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Key areas for developing sustainable synthetic methods include:
Catalyst Development: Traditional methods for forming the C-N bonds in triarylamines often rely on copper-catalyzed Ullmann reactions, which require harsh conditions. core.ac.uk Modern palladium-catalyzed Buchwald-Hartwig amination is more efficient but often uses expensive and toxic ligands. researchgate.net Future work will focus on using more sustainable catalysts, such as those based on earth-abundant metals like nickel or iron, or developing heterogeneous catalysts (e.g., Pd/C) that can be easily recovered and reused. acs.orgmdpi.comunirc.it
Green Solvents: Many organic reactions are performed in volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with more benign alternatives, such as water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether (CPME). rsc.orgunirc.itresearchgate.net Developing synthetic protocols that are effective in these solvents is a high priority.
C-H Activation: A highly attractive strategy is to form C-N bonds directly via C-H activation, which avoids the need to pre-functionalize the starting materials with halides (like bromine). acs.org This approach is more atom-economical, as it reduces the number of synthetic steps and minimizes the formation of stoichiometric byproducts.
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. researchgate.netunirc.it Flow reactors allow for precise control over reaction parameters and can lead to higher yields and purities, reducing the need for extensive purification. researchgate.net
By embracing these green chemistry principles, the production of this compound-based materials can become more economically viable and environmentally sustainable, paving the way for their large-scale application in future technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
